REACTION_CXSMILES
|
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.Cl.[CH3:11][NH:12][CH3:13].[CH2:14]=O.O.Cl>C(O)(C)C>[CH3:11][N:12]([CH3:14])[CH2:13][C:3]1[C:4]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:1][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C1=NC=CC2
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The suspension solution was evaporated to dryness in vacuo
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give product, which
|
Type
|
WASH
|
Details
|
was then further washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CC1=CNC2=NC=CC=C21)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 67.4% | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |